molecular formula C9H16N2O4S B12123153 N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

Cat. No.: B12123153
M. Wt: 248.30 g/mol
InChI Key: MMBRHSKAULFCTM-UHFFFAOYSA-N
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Description

4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a chemical compound with a complex structure that includes a morpholine ring, a carboxamide group, and a tetrahydro-1,1-dioxido-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Attachment of the Tetrahydro-1,1-dioxido-3-thienyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinecarboxamide, N-(3-thienyl)-(9CI): Similar structure but lacks the tetrahydro-1,1-dioxido group.

    4-Morpholinecarboxamide, N-(tetrahydro-3-thienyl)-(9CI): Similar structure but lacks the 1,1-dioxido group.

Uniqueness

4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is unique due to the presence of both the tetrahydro-1,1-dioxido group and the morpholine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12)

InChI Key

MMBRHSKAULFCTM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)N2CCOCC2

Origin of Product

United States

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